Cas no 2227647-00-7 ((2R)-2-amino-2-(3-bromo-2,4-difluorophenyl)ethan-1-ol)

(2R)-2-Amino-2-(3-bromo-2,4-difluorophenyl)ethan-1-ol is a chiral β-amino alcohol derivative featuring a bromo- and difluoro-substituted aromatic ring. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The stereogenic center at the 2-position and the presence of halogen substituents enhance its utility in asymmetric synthesis and cross-coupling reactions. Its polar functional groups, including the amino and hydroxyl moieties, facilitate further derivatization, enabling the construction of complex molecular architectures. The electron-withdrawing effects of the fluorine and bromine atoms also influence reactivity, making it a versatile building block for medicinal chemistry and material science applications.
(2R)-2-amino-2-(3-bromo-2,4-difluorophenyl)ethan-1-ol structure
2227647-00-7 structure
商品名:(2R)-2-amino-2-(3-bromo-2,4-difluorophenyl)ethan-1-ol
CAS番号:2227647-00-7
MF:C8H8BrF2NO
メガワット:252.056028366089
CID:6238761
PubChem ID:165642738

(2R)-2-amino-2-(3-bromo-2,4-difluorophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (2R)-2-amino-2-(3-bromo-2,4-difluorophenyl)ethan-1-ol
    • 2227647-00-7
    • EN300-1934642
    • インチ: 1S/C8H8BrF2NO/c9-7-5(10)2-1-4(8(7)11)6(12)3-13/h1-2,6,13H,3,12H2/t6-/m0/s1
    • InChIKey: IVZVZFDQEZIBKE-LURJTMIESA-N
    • ほほえんだ: BrC1=C(C=CC(=C1F)[C@H](CO)N)F

計算された属性

  • せいみつぶんしりょう: 250.97573g/mol
  • どういたいしつりょう: 250.97573g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 172
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

(2R)-2-amino-2-(3-bromo-2,4-difluorophenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1934642-0.05g
(2R)-2-amino-2-(3-bromo-2,4-difluorophenyl)ethan-1-ol
2227647-00-7
0.05g
$1296.0 2023-09-17
Enamine
EN300-1934642-10.0g
(2R)-2-amino-2-(3-bromo-2,4-difluorophenyl)ethan-1-ol
2227647-00-7
10g
$6635.0 2023-06-02
Enamine
EN300-1934642-5g
(2R)-2-amino-2-(3-bromo-2,4-difluorophenyl)ethan-1-ol
2227647-00-7
5g
$4475.0 2023-09-17
Enamine
EN300-1934642-10g
(2R)-2-amino-2-(3-bromo-2,4-difluorophenyl)ethan-1-ol
2227647-00-7
10g
$6635.0 2023-09-17
Enamine
EN300-1934642-0.25g
(2R)-2-amino-2-(3-bromo-2,4-difluorophenyl)ethan-1-ol
2227647-00-7
0.25g
$1420.0 2023-09-17
Enamine
EN300-1934642-2.5g
(2R)-2-amino-2-(3-bromo-2,4-difluorophenyl)ethan-1-ol
2227647-00-7
2.5g
$3025.0 2023-09-17
Enamine
EN300-1934642-0.5g
(2R)-2-amino-2-(3-bromo-2,4-difluorophenyl)ethan-1-ol
2227647-00-7
0.5g
$1482.0 2023-09-17
Enamine
EN300-1934642-1g
(2R)-2-amino-2-(3-bromo-2,4-difluorophenyl)ethan-1-ol
2227647-00-7
1g
$1543.0 2023-09-17
Enamine
EN300-1934642-1.0g
(2R)-2-amino-2-(3-bromo-2,4-difluorophenyl)ethan-1-ol
2227647-00-7
1g
$1543.0 2023-06-02
Enamine
EN300-1934642-5.0g
(2R)-2-amino-2-(3-bromo-2,4-difluorophenyl)ethan-1-ol
2227647-00-7
5g
$4475.0 2023-06-02

(2R)-2-amino-2-(3-bromo-2,4-difluorophenyl)ethan-1-ol 関連文献

(2R)-2-amino-2-(3-bromo-2,4-difluorophenyl)ethan-1-olに関する追加情報

<![CDATA[

(2R)-2-amino-2-(3-bromo-2,4-difluorophenyl)ethan-1-ol: A Comprehensive Overview

The compound with CAS No. 2227647-00-7, commonly referred to as (2R)-2-amino-2-(3-bromo-2,4-difluorophenyl)ethan-1-ol, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its chiral center at the second carbon atom, which imparts it with unique stereochemical properties. The presence of multiple halogen substituents—specifically bromine and fluorine atoms—on the aromatic ring further enhances its chemical reactivity and biological activity.

Recent studies have highlighted the potential of (2R)-amino-alcohols like this compound in drug discovery. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The bromo and fluoro substituents on the phenyl ring are known to influence the molecule's electronic properties, making it an attractive candidate for medicinal chemistry applications.

The synthesis of (2R)-amino-alcohols has been optimized in recent years, with chemists employing asymmetric catalysis to achieve high enantiomeric excess. This advancement has been crucial for applications requiring stereo-specific compounds. The 3-bromo-2,4-difluorophenyl group is particularly valuable due to its ability to modulate molecular interactions in biological systems.

In terms of biological activity, this compound has shown promise in preclinical studies as a potential modulator of G-protein coupled receptors (GPCRs). Its ability to interact with these receptors suggests its potential in treating conditions such as hypertension and neurodegenerative diseases. Furthermore, the ethan-1-ol moiety contributes to its solubility properties, which are critical for drug delivery.

From a structural perspective, the chiral center at the second carbon atom plays a pivotal role in determining the molecule's pharmacokinetic profile. This feature has been leveraged in designing prodrugs that can enhance bioavailability while minimizing toxicity. The integration of halogen substituents into the aromatic ring also enhances the molecule's stability under physiological conditions.

Recent advancements in computational chemistry have enabled researchers to model the interactions of this compound with various biological targets. These studies have provided insights into its binding affinities and selectivity profiles, paving the way for rational drug design. The amino alcohol functionality is particularly amenable to post-synthetic modifications, allowing for further optimization of its pharmacological properties.

In conclusion, (2R)-2-amino-2-(3-bromo-2,4-difluorophenyl)ethan-1-ol represents a versatile building block in modern organic synthesis. Its unique combination of stereochemistry and halogen substitution makes it an invaluable tool in both academic research and industrial drug development. As ongoing research continues to uncover new applications for this compound, it is poised to play an increasingly important role in advancing therapeutic interventions. ]]>

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